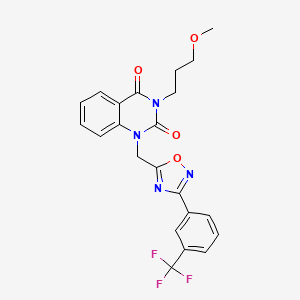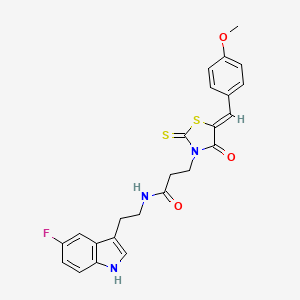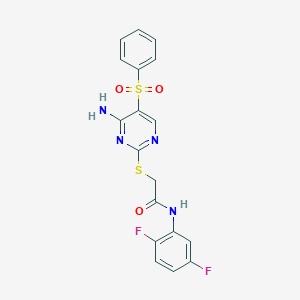![molecular formula C15H17NO2S2 B2484815 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline CAS No. 2109150-61-8](/img/structure/B2484815.png)
4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline is a useful research compound. Its molecular formula is C15H17NO2S2 and its molecular weight is 307.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Agents
A series of 4-(methylsulfonyl)aniline derivatives, including compounds structurally similar to 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline, were synthesized to develop potential anti-inflammatory agents. These compounds demonstrated significant reduction of paw edema in rats, indicating potential selectivity against the COX-2 enzyme. This suggests that derivatives of 4-(methylsulfonyl)aniline could be explored for their anti-inflammatory properties and selectivity towards specific enzymes involved in the inflammation pathway (Mahdi, Mohammed, & Jassim, 2012).
Antioxidant Capacity Assays
The reaction pathways of antioxidants, including compounds structurally related to this compound, were studied in detail using ABTS/potassium persulfate decolorization assays. The study highlighted two principal reaction pathways for antioxidants, with specific reactions like coupling potentially biasing the comparison between different antioxidants. This provides insights into the specific interactions and reactions that such compounds undergo in antioxidant capacity assays, indicating their potential utility in understanding and measuring antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Biotransformation and Metabolic Pathways
Research on the biotransformation of structurally related compounds, like this compound, showed that modified anilines were identified in the hydrolysed urine of rats, suggesting intramolecular hydroxylation-induced chlorine migration during catabolic degradation. This provides valuable insights into the metabolic pathways and biotransformation processes that similar compounds undergo in biological systems, which is crucial for understanding their behavior and potential effects in living organisms (Kolar & Schlesiger, 1975).
Anticonvulsant Activity
Studies have been conducted on the anticonvulsant activity of piperidine derivatives structurally related to this compound. These compounds showed promise in inhibiting acetylcholinesterase activity, with potential implications for treating conditions like dementia. This suggests that derivatives of this compound could be explored further for their potential in treating neurological conditions (Sugimoto et al., 1990).
Wirkmechanismus
Target of Action
Similar compounds are known to target various enzymes and receptors, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds can interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, and route of administration .
Result of Action
Similar compounds have been shown to induce a variety of responses at the molecular and cellular level, including changes in gene expression, enzyme activity, and cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline” would depend on its potential applications. For instance, sulfonamides have been extensively utilized as a drug scaffold in medicinal chemistry . To date, about 15,000 sulfonamide derivatives, analogues, and related compounds have been synthesized . This has led to the discovery of many useful drugs which are effective for diuretics, antimalarial and leprosy agents, and antithyroid agents .
Eigenschaften
IUPAC Name |
4-(2-benzylsulfonylethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c16-14-6-8-15(9-7-14)19-10-11-20(17,18)12-13-4-2-1-3-5-13/h1-9H,10-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHMAZBBLMTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCSC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)
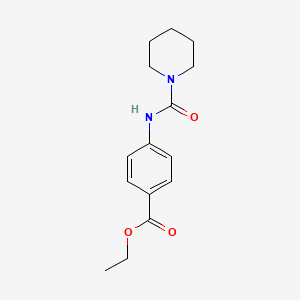
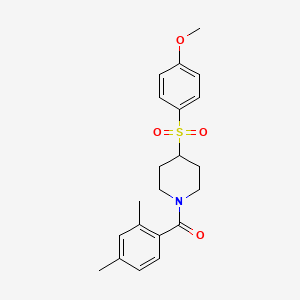

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)
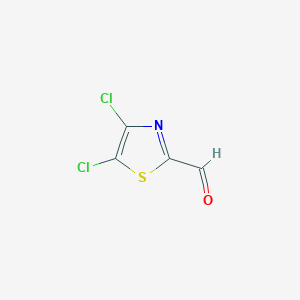
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)
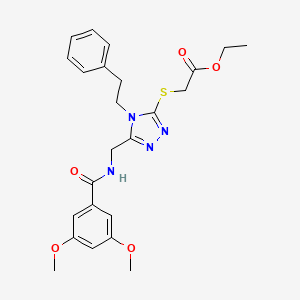


![4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2484750.png)
